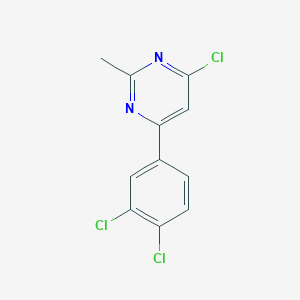
4-Chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine
Descripción general
Descripción
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic compound, a heterocyclic compound, etc.).
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the synthesis occurs, and the yield of the product.Molecular Structure Analysis
This involves analyzing the structure of the molecule, including its geometry, the types of bonds it contains (for example, single, double, or triple bonds), and any functional groups present.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and so on.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, density, and so on. It could also include its chemical stability and reactivity.Aplicaciones Científicas De Investigación
1. Potential SARS-CoV-2 Agent
- Summary of Application : The compound has been synthesized and studied for its potential as a SARS-CoV-2 agent. It was synthesized by the condensation of cyanuric chloride with aniline .
- Methods of Application : The compound was characterized using various spectroscopic techniques. The experimentally obtained spectroscopic data was compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .
- Results : The molecular docking result revealed that the investigated compound exhibited binding affinity of −9.3 and −8.8 for protein 3TNT and 6LU7 respectively. In conclusion, protein 3TNT with the best binding affinity for the ligand is the most suitable for treatment of SARS-CoV-2 .
2. Herbicide in Cotton Cultivation
- Summary of Application : The compound has been used as a herbicide in cotton cultivation .
- Results : The results or outcomes of this application are not specified in the source .
3. Antioxidant and Enzyme Inhibitor
- Summary of Application : The compound has been incorporated into a series of 16 novel benzenesulfonamides with 1,3,5-triazine moieties. These compounds were assayed for antioxidant properties and as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE) and tyrosinase .
- Methods of Application : The compounds were investigated using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay, 2,2-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radical decolorization assay, and metal chelating methods .
- Results : The benzenesulfonamides showed moderate DPPH radical scavenging and metal chelating activity, and low ABTS cation radical scavenging activity. Compounds 2b, 3d, and 3h showed inhibitory potency against AChE with % inhibition values of >90. BChE was also effectively inhibited by most of the synthesized compounds with 90% inhibition potency .
4. Inhibition of Glyphosate Phytotoxicity
Safety And Hazards
This would involve an analysis of any risks associated with the compound, including toxicity, flammability, and environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, and so on.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some of this information may not be available. If you have a specific compound in mind that is well-documented, I would be happy to help you find more information about it.
Propiedades
IUPAC Name |
4-chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2/c1-6-15-10(5-11(14)16-6)7-2-3-8(12)9(13)4-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCWFRYFVYYBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




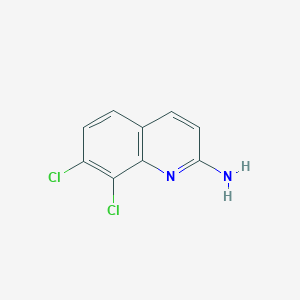
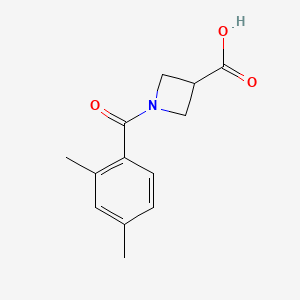
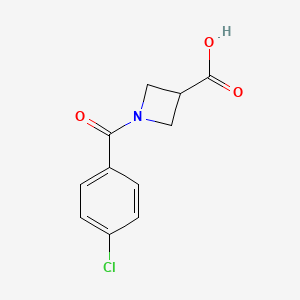
![1-{[(Propan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1487883.png)
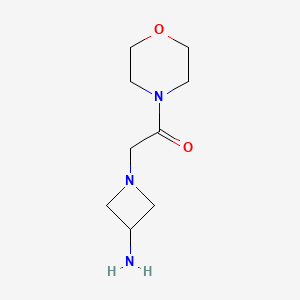
![3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487885.png)
![4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine](/img/structure/B1487886.png)
![2-(p-Tolyl)spiro[3.3]heptan-2-amine](/img/structure/B1487887.png)
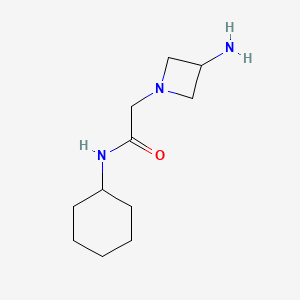
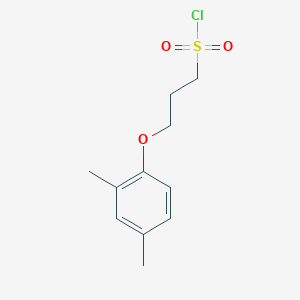
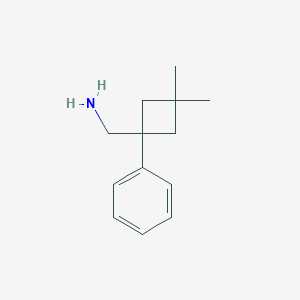
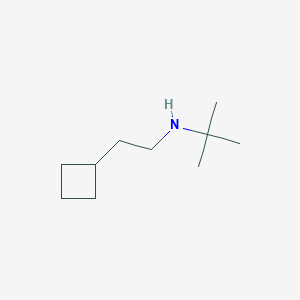
![2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1487899.png)